molecular formula C10H12N2O2 B13210129 5-(4-Pyridyl)pyrrolidine-2-carboxylicacid

5-(4-Pyridyl)pyrrolidine-2-carboxylicacid

Cat. No.: B13210129
M. Wt: 192.21 g/mol
InChI Key: FOAAQCXNANKBMG-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring with a carboxylic acid group and a pyridyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyrrolidine derivatives .

Scientific Research Applications

5-(4-Pyridyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Pyridyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the pyridyl group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-pyridin-4-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-2-1-8(12-9)7-3-5-11-6-4-7/h3-6,8-9,12H,1-2H2,(H,13,14)

InChI Key

FOAAQCXNANKBMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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